(3-Ethoxy-4-methoxyphenyl)methanol
Overview
Description
(3-Ethoxy-4-methoxyphenyl)methanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a white crystalline solid that is soluble in many organic solvents such as alcohols and ethers . This compound is also known by several synonyms, including 3-ethoxy-4-methoxy-benzyl alcohol and benzenemethanol, 3-ethoxy-4-methoxy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-methoxyphenyl)methanol can be achieved through various methods. One common approach involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale reduction reactions with appropriate safety and environmental controls to manage the use of reducing agents and solvents .
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products:
Oxidation: 3-Ethoxy-4-methoxybenzaldehyde, 3-Ethoxy-4-methoxybenzoic acid
Reduction: Various alcohol derivatives
Substitution: Substituted benzyl alcohols
Scientific Research Applications
(3-Ethoxy-4-methoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that can further participate in metabolic processes . The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
Mequinol (4-Methoxyphenol): An organic compound with similar structural features, used in dermatology and as a polymerization inhibitor.
Hydroquinone: Another phenolic compound used in skin depigmentation and as a reducing agent.
Guaiacol: A methoxyphenol derivative used in flavorings and as an antiseptic.
Uniqueness: (3-Ethoxy-4-methoxyphenyl)methanol is unique due to its specific combination of ethoxy and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specialized synthetic applications and research contexts.
Properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHGMDVPFZLOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345215 | |
Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147730-26-5 | |
Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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